molecular formula C13H16F2N2O2 B2796168 1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea CAS No. 2327233-73-6

1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea

Cat. No. B2796168
CAS RN: 2327233-73-6
M. Wt: 270.28
InChI Key: KHDMBYFGQRLMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been used in scientific research for several years. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is responsible for the conversion of ornithine to putrescine in the polyamine biosynthesis pathway. Inhibition of ODC by DFMO leads to decreased levels of putrescine and other polyamines, which have been implicated in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

DFMO exerts its biological effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases including cancer. Inhibition of ODC by DFMO leads to decreased levels of putrescine and other polyamines, which can result in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In cancer cells, DFMO has been shown to induce cell cycle arrest and apoptosis, which can lead to decreased tumor growth. DFMO has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. In addition, DFMO has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

DFMO has several advantages for use in lab experiments. It is a potent inhibitor of ODC and has been extensively studied in various disease models. DFMO is also relatively easy to synthesize and has a low toxicity profile. However, DFMO has some limitations for use in lab experiments. It can be difficult to administer in vivo due to its poor solubility, and its effects on other enzymes in the polyamine biosynthesis pathway can be difficult to predict.

Future Directions

For research on DFMO include the development of new formulations for improved bioavailability, the identification of new targets in the polyamine biosynthesis pathway, and the investigation of its potential use in combination therapies. In addition, further studies are needed to elucidate the mechanisms underlying DFMO's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

DFMO can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzyl chloride with N,N'-dimethylurea in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(oxolan-2-ylmethyl)amine to yield DFMO as the final product.

Scientific Research Applications

DFMO has been extensively studied in scientific research for its potential therapeutic applications in cancer, parasitic infections, and neurological disorders. In cancer research, DFMO has shown promising results in the treatment of various cancers such as neuroblastoma, colorectal cancer, and prostate cancer. DFMO has also been studied for its potential use in the treatment of parasitic infections such as African sleeping sickness and Chagas disease. In addition, DFMO has been investigated for its neuroprotective effects in various neurological disorders such as Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-10-4-3-9(12(15)6-10)7-16-13(18)17-8-11-2-1-5-19-11/h3-4,6,11H,1-2,5,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDMBYFGQRLMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea

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